2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide
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Overview
Description
2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of indole, nitrobenzene, and sulfonamide moieties
Preparation Methods
The synthesis of 2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluoro and Methyl Groups: The indole derivative is then functionalized with fluoro and methyl groups using electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the functionalized indole with chlorosulfonic acid, followed by amination.
Final Assembly: The final compound is assembled by coupling the sulfonamide derivative with the nitrobenzene moiety under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, chlorosulfonic acid, and various nucleophiles .
Scientific Research Applications
2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and interactions, especially those involving sulfonamide and indole derivatives.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors and proteins. The nitro group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE include:
2-CHLORO-N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE: Lacks the methyl group on the indole ring.
2-CHLORO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE: Lacks the fluoro group on the indole ring.
2-CHLORO-N-[2-(1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE: Lacks both the fluoro and methyl groups on the indole ring.
The presence of the fluoro and methyl groups in 2-CHLORO-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITROBENZENE-1-SULFONAMIDE enhances its biological activity and specificity compared to these similar compounds .
Properties
Molecular Formula |
C17H15ClFN3O4S |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H15ClFN3O4S/c1-10-13(14-8-11(19)2-5-16(14)21-10)6-7-20-27(25,26)17-9-12(22(23)24)3-4-15(17)18/h2-5,8-9,20-21H,6-7H2,1H3 |
InChI Key |
YTCPTPXFMYJTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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